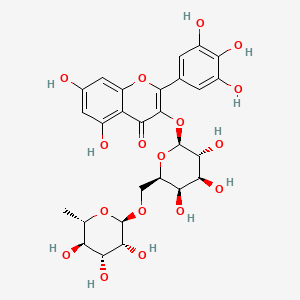

Myricetin-3-O-robinoside

Description

Properties

CAS No. |

145544-43-0 |

|---|---|

Molecular Formula |

C27H30O17 |

Molecular Weight |

626.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18-,20+,21-,22+,23+,26+,27-/m0/s1 |

InChI Key |

QCIILLDRJZPUDI-NWWRIYFGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Myricetin-3-O-robinoside: Natural Sources, Isolation, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, is a natural compound with potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, quantitative data on its occurrence, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in the plant kingdom, with its most significant and well-documented source being the flowers of Abelmoschus manihot (L.) Medik., commonly known as the sunset hibiscus or hibiscus manihot. The flowers of this plant are used in traditional medicine and have been found to be rich in various flavonoids.

While Abelmoschus manihot is the principal reported source, the robinoside moiety is also found in other flavonoid glycosides, suggesting that other plants may contain this compound, though they are not as extensively documented.

Quantitative Analysis of this compound

Quantitative data for this compound is primarily available for Abelmoschus manihot flowers. A study identified a significant amount of a compound reported as "quercetin-3-O-robinobioside" in a purified flavonoid extract from these flowers[1]. Given that other studies on the same plant material consistently report the presence of myricetin (B1677590) and its glycosides, it is highly probable that this was a typographical error and refers to this compound.

Table 1: Quantitative Data for this compound in Abelmoschus manihot

| Plant Material | Extraction Method | Analytical Method | Concentration (mg/g of dry extract powder) | Reference |

| Flowers of Abelmoschus manihot | Ethanol (B145695) extraction followed by D101 macroporous resin column chromatography | LC-Q-TOF/MS | 133.0 | [1] |

Experimental Protocols

Extraction of Total Flavonoids from Abelmoschus manihot Flowers

Several methods have been optimized for the extraction of flavonoids from Abelmoschus manihot flowers, including ultrasonic-assisted extraction and supercritical CO2 extraction.

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency.

-

Plant Material: Dried and powdered flowers of Abelmoschus manihot.

-

Solvent: 66% ethanol in water.

-

Solid-to-Liquid Ratio: 1:21 (g/mL).

-

Ultrasonic Power: 9% of 900 W.

-

Extraction Time: 35 minutes.

-

Procedure:

-

Combine the powdered plant material with the extraction solvent in a suitable vessel.

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Apply ultrasonic waves at the specified power for the designated time.

-

After extraction, centrifuge or filter the mixture to separate the extract from the solid plant material.

-

The supernatant containing the flavonoids is then collected for further processing.

-

3.1.2. Supercritical CO2 (SC-CO2) Extraction

This method employs supercritical carbon dioxide as a solvent, often with a modifier.

-

Plant Material: Dried and powdered flowers of Abelmoschus manihot.

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Modifier: 85% ethanol in water.

-

Pressure: 20 MPa.

-

Temperature: 52°C.

-

Procedure:

-

Load the powdered plant material into the extraction vessel of the SC-CO2 system.

-

Pressurize and heat the CO2 to its supercritical state.

-

Introduce the ethanol modifier into the system.

-

Pass the supercritical fluid through the plant material to extract the flavonoids.

-

Depressurize the fluid in a separator vessel to precipitate the extract.

-

Collect the flavonoid-rich extract.

-

Isolation of this compound

The isolation of individual flavonoids from the crude extract is typically achieved through chromatographic techniques.

-

Methodology: Column chromatography is a common method for the separation of flavonoids.

-

Stationary Phase: D101 macroporous resin is effective for the initial purification of total flavonoids. For finer separation, silica (B1680970) gel or Sephadex LH-20 can be used.

-

Mobile Phase: A gradient of ethanol in water is used for elution from the macroporous resin. For silica gel chromatography, a solvent system with increasing polarity, such as a gradient of methanol (B129727) in chloroform, can be employed.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the pre-equilibrated column.

-

Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing it.

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Combine the fractions rich in this compound.

-

Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of flavonoids.

-

Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile (B52724) (B) in water (A), both containing a small amount of an acidifier like formic acid (e.g., 0.1%).

-

Example Gradient: Start with a low percentage of B, increase linearly to a high percentage over a set time, hold for a few minutes, and then return to the initial conditions for column re-equilibration.

-

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and specific product ions generated by its fragmentation.

-

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve a precisely weighed amount of the extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the biological activities of its aglycone, myricetin, and other myricetin glycosides are well-documented and provide insights into its potential mechanisms of action. Myricetin is known for its potent antioxidant, anti-inflammatory, and anticancer properties.

Research on other myricetin glycosides has implicated their involvement in various signaling pathways. For instance, Myricetin-3-O-galactopyranoside has been shown to modulate the MAPK/AP-1 and TGFβ/Smad pathways in dermal cells. It is plausible that this compound shares similar biological activities and mechanisms of action due to the common myricetin backbone.

Diagram 1: General Experimental Workflow for this compound Analysis

References

An In-depth Technical Guide to Myricetin-3-O-robinoside: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery, detailed methodologies for its isolation and characterization, and a summary of its known biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on providing practical and in-depth knowledge. This document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and mandatory visualizations of key processes to facilitate a deeper understanding of this promising bioactive compound.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Among these, myricetin (B1677590), a flavonol with a distinctive B-ring hydroxylation pattern, and its glycosidic derivatives are of significant interest. This compound is a specific glycoside of myricetin, where a robinobiose (a disaccharide of rhamnose and galactose) is attached at the 3-hydroxyl position. This structural modification can significantly influence its bioavailability, stability, and biological activity compared to its aglycone, myricetin.

Discovery and Natural Occurrence

Table 1: Natural Sources of this compound and Related Glycosides

| Compound | Plant Source | Plant Part | Reference |

| This compound | Manihot esculenta (Cassava) | Flowers | [1][2][3][4] |

| This compound | Abelmoschus manihot | Aerial Parts | [1] |

| Myricetin-3-O-rutinoside | Picea abies | Needles | [5] |

| Myricetin-3-O-rhamnoside | Bauhinia forficata | Leaves | [6] |

| Myricetin-3-O-β-d-galactopyranoside | Davilla elliptica | Aerial Parts | [7] |

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, data for the closely related Myricetin-3-O-rutinoside, which differs only by the hexose (B10828440) moiety of the disaccharide, provides valuable insights.

Table 2: Physicochemical Properties of this compound and a Close Structural Analog

| Property | This compound | Myricetin-3-O-rutinoside | Reference |

| Molecular Formula | C27H30O17 | C27H30O17 | [8] |

| Molecular Weight | 626.52 g/mol | 626.52 g/mol | [8] |

| Monoisotopic Mass | 626.14830 g/mol | 626.14830 g/mol | [8] |

| Appearance | - | Light yellow to yellow solid | [5] |

| Solubility | - | Soluble in Ethanol (B145695) (25 mg/mL with sonication) | [5] |

Experimental Protocols: Isolation and Characterization

Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., cassava flowers) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or 80% ethanol at room temperature for 24-48 hours with occasional shaking. The process should be repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Fractionation and Purification

The crude extract is a complex mixture and requires further fractionation and purification to isolate the target compound.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

-

Column Chromatography:

-

Silica (B1680970) Gel Chromatography: Subject the enriched fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities and pigments.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is typically performed using preparative HPLC on a C18 column with a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile (B52724) as the mobile phase.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum in methanol should exhibit two major absorption bands characteristic of flavonols (Band I: ~350-385 nm; Band II: ~250-270 nm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The fragmentation pattern in MS/MS can provide information about the aglycone and the sugar moieties. For a related compound, Kaempferol-3-O-robinoside, the base peak in the MS/MS spectrum corresponds to the loss of the robinoside radical[6]. A similar fragmentation pattern would be expected for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including signals for the aromatic protons of the myricetin backbone and the protons of the sugar units.

-

¹³C NMR: Shows the signals for all carbon atoms in the molecule, which is crucial for confirming the flavonol structure and the nature of the sugar moieties.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar units, and determining the point of glycosylation.

-

Table 3: Spectroscopic Data for Structurally Similar Myricetin Glycosides

| Technique | Compound | Key Observations | Reference |

| MS/MS | Kaempferol-3-O-robinoside | [M-H]⁻ at m/z 593, with a base peak at m/z 284 corresponding to the loss of the robinoside radical. | [6] |

| MS/MS | Myricetin-3-O-rhamnoside | [M-H]⁻ at m/z 463, with a fragment at m/z 317 corresponding to the myricetin aglycone. | [9] |

| ¹H NMR | Myricetin-3-O-rhamnoside | Characteristic signals for the myricetin A and B rings and the rhamnose moiety. | [10] |

| ¹³C NMR | Myricetin-3-O-rutinoside | Signals corresponding to the 27 carbon atoms of the molecule. | [8] |

Biological Activities and Signaling Pathways

The biological activities of this compound have not been as extensively studied as its aglycone, myricetin. However, the known activities of myricetin and its other glycosides provide a strong indication of its potential therapeutic effects. Myricetin is known to possess antioxidant, anti-inflammatory, anticancer, and antidiabetic properties[11]. These activities are often attributed to its ability to modulate various cellular signaling pathways.

For instance, Myricetin 3-O-β-d-galactopyranoside has been shown to exert anti-photoaging effects by inhibiting the MAPK/AP-1 signaling pathway and activating the TGFβ/Smad pathway in dermal cells[12][13]. It has also demonstrated potential anti-osteoporotic properties by stimulating osteoblastogenesis and suppressing adipogenesis via the Wnt/BMP and PPARγ pathways, respectively[14][15]. It is plausible that this compound shares similar mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. repositorio.ufmg.br [repositorio.ufmg.br]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

- 8. Myricetin-3-O-rutinoside | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of Myricetin-3-O-robinoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside is a naturally occurring flavonoid glycoside. It consists of the flavonol myricetin (B1677590) linked to a robinobiose sugar moiety at the 3-hydroxyl position. Flavonoids, a diverse group of plant secondary metabolites, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The glycosylation of flavonoids like myricetin plays a crucial role in their stability, solubility, and bioavailability, thereby modulating their therapeutic potential. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, focusing on the enzymatic reactions, quantitative data, and experimental protocols relevant to its study and potential biotechnological production.

Core Biosynthesis Pathway

The biosynthesis of this compound can be divided into two primary stages:

-

Formation of the Myricetin Aglycone: This stage follows the general phenylpropanoid and flavonoid biosynthesis pathways.

-

Sequential Glycosylation: This stage involves the stepwise addition of galactose and rhamnose to the myricetin backbone, catalyzed by specific UDP-glycosyltransferases (UGTs).

The overall pathway is depicted below:

Myricetin Aglycone Formation

The synthesis of myricetin begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway to produce p-Coumaroyl-CoA. This precursor is then utilized in the flavonoid biosynthesis pathway, leading to the formation of the flavanone (B1672756) naringenin. A series of hydroxylation and oxidation steps, catalyzed by enzymes such as Flavonoid 3',5'-hydroxylase (F3'5'H) and Flavonol Synthase (FLS), convert naringenin through several intermediates to dihydromyricetin and finally to myricetin.

Sequential Glycosylation to this compound

The formation of the robinobiose moiety on the myricetin backbone is a two-step enzymatic process:

-

Galactosylation: A Flavonol 3-O-galactosyltransferase (F3GalT) catalyzes the transfer of a galactose unit from UDP-galactose to the 3-hydroxyl group of myricetin, forming the intermediate Myricetin-3-O-galactoside.

-

Rhamnosylation: Subsequently, a Flavonol 3-O-glycoside rhamnosyltransferase (F3G-RhaT) transfers a rhamnose unit from UDP-rhamnose to the 6"-hydroxyl group of the galactose moiety of Myricetin-3-O-galactoside, yielding the final product, this compound.

Key Enzymes and Quantitative Data

The critical enzymes in the final steps of this compound biosynthesis are the UDP-glycosyltransferases (UGTs). While specific enzymes for this exact pathway have not been fully characterized in all plant species, studies on homologous enzymes provide valuable insights into their kinetic properties.

| Enzyme Class | Example Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) | Source Plant |

| Flavonol 3-O-galactosyltransferase | MrUGT78W1 | Myricetin | 12.0 ± 1.1 | 0.021 ± 0.001 | 1750 | Morella rubra[1] |

| Flavonol 3-O-rhamnosyltransferase | MrUGT78R1 | Myricetin | 10.2 ± 0.9 | 0.043 ± 0.002 | 4215.7 | Morella rubra[1] |

| Flavonol 3-O-rhamnosyltransferase | MrUGT78R2 | Myricetin | 11.1 ± 1.0 | 0.038 ± 0.002 | 3423.4 | Morella rubra[1] |

| Flavonol 3-O-rhamnosyltransferase | HmF3RT | Myricetin | - | - | - | Hypericum monogynum[2] |

Note: The kinetic parameters for rhamnosyltransferases were determined with myricetin as the initial aglycone, not Myricetin-3-O-galactoside. However, these enzymes are known to act on 3-O-glycosylated flavonols.

Experimental Protocols

Heterologous Expression and Purification of UGTs

This protocol is adapted for the expression of plant UGTs in E. coli for subsequent characterization.

References

- 1. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Myricetin-3-O-robinoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, holds significant promise in drug discovery due to the established broad-spectrum bioactivities of its aglycone, Myricetin (B1677590). This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. Given the limited direct computational data for this specific glycoside, this paper outlines a robust workflow using its parent compound, Myricetin, as a case study to demonstrate key methodologies. This guide details protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and network pharmacology. Furthermore, it provides standardized experimental protocols for the validation of in silico findings and visualizes critical signaling pathways potentially modulated by this compound, namely the PI3K/Akt and MAPK pathways. This document serves as a foundational resource for researchers to computationally assess the therapeutic potential of this compound and prioritize experimental validation.

Introduction

Flavonoids are a class of plant secondary metabolites well-regarded for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Myricetin, a prominent member of the flavonol subclass, has been extensively studied for its potential therapeutic applications.[2] Its glycosidic forms, such as this compound, are frequently encountered in nature and may possess unique pharmacokinetic and pharmacodynamic profiles.[3] In silico methodologies offer a time- and cost-effective approach to predict the bioactivity of such natural products, enabling the prioritization of compounds for further investigation.[4]

This guide presents a structured in silico workflow to predict the bioactivity of this compound. The methodologies described are broadly applicable to other flavonoid glycosides.

In Silico Prediction Workflow

The computational prediction of a natural product's bioactivity follows a multi-step process, designed to build a comprehensive profile of its potential therapeutic effects and liabilities.

References

- 1. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the antioxidant potential of myricetin 3-O-α-L-rhamnopyranoside and myricetin 4'-O-α-L-rhamnopyranoside through a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Myricetin-3-O-robinoside: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, with a primary focus on its applications in oncology, inflammatory disorders, metabolic diseases, and bone health. This document summarizes the quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants.[1] Structurally, it consists of the aglycone myricetin (B1677590) linked to a robinose sugar moiety. While much of the existing research has focused on the aglycone, myricetin, emerging evidence suggests that the glycosidic form, this compound, possesses unique pharmacokinetic and pharmacodynamic properties that warrant dedicated investigation. This guide aims to consolidate the current knowledge on this compound and its therapeutic targets, providing a foundational resource for researchers in the field.

Potential Therapeutic Targets and Mechanisms of Action

This compound and its aglycone, myricetin, have been shown to modulate a multitude of cellular signaling pathways implicated in various diseases. The primary therapeutic areas of interest include cancer, inflammation, diabetes, and osteoporosis.

Anti-Cancer Effects

Myricetin has demonstrated potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer.[2] The proposed mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Signaling Pathways Involved in Anti-Cancer Activity:

-

PI3K/Akt/mTOR Pathway: Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3][4] Inhibition of this pathway leads to decreased cancer cell viability and induction of apoptosis and autophagy.[3][4]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Myricetin has been observed to modulate the MAPK pathway, contributing to its anti-cancer effects.[5]

-

p53-Dependent Apoptosis: Myricetin can induce apoptosis in cancer cells through a p53-dependent pathway, highlighting its role in activating tumor suppressor mechanisms.[6]

Anti-Inflammatory Properties

Myricetin and its glycosides exhibit significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Signaling Pathways Involved in Anti-Inflammatory Activity:

-

COX and LOX Inhibition: Myricetin-3-O-beta-D-glucuronide has been identified as a potent inhibitor of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade.[7]

-

NF-κB Signaling: Myricetin can suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

Anti-Diabetic Potential

Myricetin has shown promise in the management of diabetes mellitus by improving glucose metabolism and insulin (B600854) sensitivity.

Mechanisms of Anti-Diabetic Action:

-

Nrf2 Activation: Myricetin can activate the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress, a key contributor to diabetic complications.[9][10][11][12]

-

Modulation of Glucose Metabolism: Myricetin has been shown to influence key genes involved in glucose uptake and insulin signaling, such as GLUT4 and IRS-1.[13]

Osteoporosis Prevention

Myricetin glycosides have demonstrated potential in the prevention and treatment of osteoporosis by promoting bone formation and inhibiting bone resorption.

Signaling Pathways Involved in Osteoprotective Effects:

-

Wnt/β-catenin and BMP Signaling: Myricetin-3-O-β-D-galactopyranoside has been shown to stimulate osteoblast differentiation by activating the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways.[14]

-

Inhibition of Adipogenesis: This compound also inhibits the differentiation of mesenchymal stromal cells into adipocytes by suppressing the PPARγ pathway, thereby favoring the osteoblastic lineage.[15]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of myricetin and its derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Myricetin and its Derivatives

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Myricetin | HCT116 Colon Cancer | Cell Viability | 83.45 µmol/L | [4] |

| Myricetin | SW620 Colon Cancer | Cell Viability | 233.4 µmol/L | [4] |

| Myricetin | OVCAR-3 Ovarian Cancer | Cytotoxicity | More potent than cisplatin | [6] |

| Myricetin | A2780/CP70 Ovarian Cancer | Cytotoxicity | More potent than cisplatin | [6] |

| Myricetin-3-O-rhamnoside | K562 Cells | Radical Scavenging | 1.4 µg/ml | [16] |

| Myricetin-3-O-galactoside | K562 Cells | Lipid Peroxidation | 160 µg/ml | [16] |

| Myricetin-3-O-rhamnoside | K562 Cells | Lipid Peroxidation | 220 µg/ml | [16] |

| Myricetin-3-O-beta-D-glucuronide | RBL-1 Cells | 5-LOX Inhibition | 0.1 µM | [7] |

| Myricetin-3-O-beta-D-glucuronide | PMNL Cells | 5-LOX Inhibition | 2.2 µM | [7] |

| Myricetin-3-O-beta-D-glucuronide | Intact Cells | COX-1 Inhibition | 0.5 µM | [7] |

| Myricetin-3-O-beta-D-glucuronide | Isolated Enzyme | COX-1 Inhibition | 10 µM | [7] |

| Myricetin-3-O-beta-D-glucuronide | Isolated Enzyme | COX-2 Inhibition | 8 µM | [7] |

Table 2: In Vivo Efficacy of Myricetin and its Derivatives

| Compound | Animal Model | Disease Model | Dose | Effect | Reference |

| Myricetin-3-O-beta-D-glucuronide | Rat | Carrageenan-induced paw edema | ED50 15 µg/kg | Anti-inflammatory | [7] |

| Myricetin | Middle-aged rats | Cerebral ischemia | Intragastric administration | Neuroprotective, Nrf2 activation | [9] |

| Myricetin | Mice | Intestinal tumorigenesis | - | Inhibition of Wnt/β-catenin pathway | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of key experimental protocols. Note: As detailed protocols for this compound are limited, the following are based on studies of myricetin and its other glycosides and should be adapted and optimized accordingly.

Cell-Based Assays

-

Cell Seeding: Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (or myricetin) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experiments

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Drug Administration: Administer this compound orally at different doses.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[18]

-

Animal Model: Induce focal cerebral ischemia in middle-aged rats by middle cerebral artery occlusion (MCAO).

-

Treatment: Administer this compound intragastrically before and after MCAO.

-

Neurological Deficit Scoring: Evaluate neurological deficits at different time points post-MCAO.

-

Infarct Volume Measurement: After a set period, sacrifice the animals and determine the infarct volume by TTC staining.

-

Biochemical Assays: Measure markers of oxidative stress (ROS, MDA) and antioxidant enzyme activity in brain tissue.[9]

-

Western Blot Analysis: Analyze the expression of Nrf2 and HO-1 in brain tissue.[9]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Signaling Pathways

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Caption: Wnt/β-catenin signaling in osteoblastogenesis enhanced by Myricetin Glycosides.

Experimental Workflow

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound and its related compounds have demonstrated significant therapeutic potential across a range of diseases in preclinical studies. The modulation of key signaling pathways such as PI3K/Akt/mTOR, Nrf2, and Wnt/β-catenin underscores its pleiotropic effects. However, a notable gap exists in the literature regarding detailed experimental protocols and in-depth studies specifically on this compound. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

Head-to-Head Comparison: Direct comparative studies between this compound and its aglycone, myricetin, are needed to understand the role of the robinose moiety in its biological activity.

-

In-depth Mechanistic Studies: Further investigation into the precise molecular targets and downstream effectors of this compound will provide a more comprehensive understanding of its mechanism of action.

-

Clinical Trials: Well-designed clinical trials are warranted to translate the promising preclinical findings into human therapeutic applications.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound for the benefit of human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myricetin protects cells against oxidative stress-induced apoptosis via regulation of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myricetin inhibits proliferation of cisplatin-resistant cancer cells through a p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis [mdpi.com]

- 9. Myricetin ameliorates brain injury and neurological deficits via Nrf2 activation after experimental stroke in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texilajournal.com [texilajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Activation of Nrf2/HO-1 signal with Myricetin for attenuating ECM degradation in human chondrocytes and ameliorating the murine osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Myricetin 3-O-β-D-Galactopyranoside Exhibits Potential Anti-Osteoporotic Properties in Human Bone Marrow-Derived Mesenchymal Stromal Cells via Stimulation of Osteoblastogenesis and Suppression of Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

Myricetin-3-O-robinoside: A Key Player in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside, a naturally occurring flavonoid glycoside, is emerging as a significant molecule in the intricate defense systems of plants. As a derivative of the flavonol myricetin (B1677590), it belongs to a class of secondary metabolites widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role in plant defense, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this promising natural compound.

This compound is a flavonoid that consists of a myricetin backbone attached to a robinose moiety at the third position[1]. Flavonoids, in general, are known to be produced by plants in response to microbial infections and play a crucial role in plant immunity[2]. They can act as signaling molecules, antimicrobial agents, and antioxidants, contributing to the overall defense strategy of the plant[3][4].

Quantitative Data on Biological Activities

The biological efficacy of this compound and its aglycone, myricetin, has been quantified in various assays. The following tables summarize key quantitative data, providing a comparative view of their activities.

Table 1: Enzyme Inhibitory Activity

| Compound | Enzyme | IC50 Value | Source |

| Myricetin | Xanthine (B1682287) Oxidase | 0.40 - 5.02 µM | [5] |

| Myricetin | Xanthine Oxidase | 1.46 - 1.90 µM | [6] |

| Quercetin (for comparison) | Xanthine Oxidase | 7.23 µM | [7] |

| Baicalein (for comparison) | Xanthine Oxidase | 9.44 µM | [7] |

Table 2: Antioxidant Activity

| Compound | Assay | IC50 Value | Source |

| Myricetin-3-O-rhamnoside | DPPH Radical Scavenging | 1.4 µg/mL | [8] |

| Myricetin-3-O-galactoside | Lipid Peroxidation Inhibition | 160 µg/mL | [8] |

| Myricetin-3-O-rhamnoside | Lipid Peroxidation Inhibition | 220 µg/mL | [8] |

Role in Plant Defense Mechanisms

Flavonoid glycosides, such as this compound, are integral to a plant's defense against a variety of biotic and abiotic stresses. Their functions are multifaceted, ranging from direct antimicrobial action to modulation of plant defense signaling pathways.

1. Antimicrobial and Antifungal Activity: Flavonoids can inhibit the growth of pathogens. For instance, myricetin-3-O-rhamnoside has shown antifungal activity against Candida albicans and Candida tropicalis with a Minimum Inhibitory Concentration (MIC) of 93.8 µg/mL[9]. This suggests that this compound likely contributes to the plant's ability to resist fungal infections.

2. Phytoalexin-like Activity: Plants synthesize and accumulate antimicrobial compounds called phytoalexins at the site of infection. Flavonoids are often induced by pathogen attack and function as phytoalexins[10]. The biosynthesis of myricetin and its glycosides can be upregulated in response to stressors, indicating their role in the plant's inducible defense system.

3. Regulation of Plant-Microbe Interactions: Flavonoids are key signaling molecules in the rhizosphere, mediating interactions between plants and soil microbes[4]. They can act as chemo-attractants for beneficial microbes, such as nitrogen-fixing rhizobia and mycorrhizal fungi, while deterring pathogenic ones[3][4].

4. Antioxidant Defense: Pathogen attack often leads to oxidative stress in plant cells. Myricetin and its glycosides are potent antioxidants that can scavenge reactive oxygen species (ROS), thereby protecting the plant cells from oxidative damage[11][12]. This antioxidant activity is a crucial component of the plant's overall defense response. Myricetin enhances the effects of other antioxidants and can induce the enzyme glutathione (B108866) S-transferase (GST), which protects cells against oxidative stress[11].

Biosynthesis and Signaling

The production of this compound in plants is a result of the flavonoid biosynthesis pathway, which is a branch of the phenylpropanoid pathway. The biosynthesis of myricetin, the aglycone, is a precursor to the formation of its glycosides.

Upon perception of pathogen-associated molecular patterns (PAMPs), plants activate a defense signaling cascade known as Pattern-Triggered Immunity (PTI). This signaling often involves the production of ROS and the activation of mitogen-activated protein kinase (MAPK) cascades, leading to the expression of defense-related genes, including those involved in flavonoid biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol outlines a general method for the extraction and quantification of myricetin glycosides using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

a. Extraction:

-

Harvest and freeze-dry plant tissue (e.g., leaves).

-

Grind the dried tissue to a fine powder.

-

Extract the powder with a solvent mixture, such as 80% methanol (B129727) in water, at a ratio of 1:10 (w/v).

-

Sonication or vortexing can be used to improve extraction efficiency.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC-MS analysis.

b. HPLC-MS/MS Analysis:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization, is commonly used.

-

Gradient Program: A typical gradient might start with a low percentage of B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.

-

Mass Spectrometry: An electrospray ionization (ESI) source in negative ion mode is often used for the detection of flavonoids.

-

Quantification: this compound can be quantified using a standard curve prepared with a purified standard of the compound. Multiple Reaction Monitoring (MRM) mode can be used for enhanced selectivity and sensitivity. A typical MRM transition for myricetin would be monitoring the fragmentation of the precursor ion [M-H]⁻ at m/z 317 to characteristic product ions[13][13].

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical[14][15][16].

a. Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol) at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

-

Blank solvent (e.g., methanol).

b. Procedure (Microplate Method):

-

To the wells of a 96-well plate, add 100 µL of the test compound or positive control at different concentrations in triplicate.

-

Add 100 µL of the blank solvent to the blank wells.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

c. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Xanthine Oxidase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species[5][6][17].

a. Reagents:

-

Xanthine oxidase enzyme solution.

-

Substrate solution (e.g., xanthine).

-

Phosphate (B84403) buffer (e.g., pH 7.5).

-

Test compound (this compound) dissolved in a suitable solvent at various concentrations.

-

Positive control (e.g., Allopurinol).

b. Procedure:

-

In a cuvette or microplate well, prepare a reaction mixture containing the phosphate buffer and the substrate solution.

-

Add the test compound or positive control at various concentrations to the reaction mixture.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the reaction by adding the xanthine oxidase enzyme solution.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

c. Calculation: The percentage of inhibition is calculated as follows: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] * 100 Where Ratecontrol is the rate of the reaction without the inhibitor, and Ratesample is the rate of the reaction with the inhibitor. The IC50 value is determined from a plot of percentage inhibition versus inhibitor concentration.

Conclusion and Future Perspectives

This compound is a flavonoid glycoside with significant potential in the realm of plant defense. Its demonstrated antioxidant and enzyme-inhibitory activities, coupled with the established roles of flavonoids in plant immunity, underscore its importance. Further research is warranted to fully elucidate the specific molecular mechanisms by which this compound contributes to plant defense against various pathogens and environmental stresses. Understanding these mechanisms could pave the way for the development of novel, natural product-based strategies for crop protection and for the discovery of new therapeutic agents for human health. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this compelling molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. air.uniud.it [air.uniud.it]

- 3. Frontiers | Recent advancements in multifaceted roles of flavonoids in plant–rhizomicrobiome interactions [frontiersin.org]

- 4. Multifaceted roles of flavonoids mediating plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of xanthine oxidase inhibition activity of phenolics and flavonoids with a modified cupric reducing antioxidant capacity (CUPRAC) method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Myricetin - Wikipedia [en.wikipedia.org]

- 12. [Pharmacological activities of myricetin and its glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 17. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

Methodological & Application

Application Note: Quantification of Myricetin-3-O-robinoside using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantitative analysis of Myricetin-3-O-robinoside, a flavonoid glycoside. The described protocol is applicable for the determination of this compound in various sample matrices, including plant extracts and formulated products. This method is based on established analytical principles for flavonoid analysis and provides a framework for achieving accurate and reproducible results.

Introduction

This compound is a naturally occurring flavonoid found in various plants, such as cassava flowers[1]. Flavonoids are a class of secondary metabolites known for their diverse biological activities. Accurate quantification of this compound is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a comprehensive protocol for its quantification using a reliable and accessible HPLC-UV method.

Experimental

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, an autosampler, and a column oven is required.

-

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or Phosphoric acid (for mobile phase modification)

-

Syringe filters (0.45 µm)

-

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | 30 °C[4] |

| UV Detection | 370 nm[5][6] |

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

The sample preparation method will vary depending on the matrix. For a solid plant extract:

-

Accurately weigh the sample and extract it with a suitable solvent (e.g., methanol) using techniques such as sonication or reflux.

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

-

Dilute the filtered extract with the mobile phase if the concentration of this compound is expected to be outside the linear range of the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Conference on Harmonization (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. A correlation coefficient (R²) of >0.999 is typically desired[7].

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with typical acceptance criteria between 80-120%.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion of <2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The following table summarizes typical validation parameters for related flavonoid analysis.

| Validation Parameter | Typical Value |

| Linearity (R²) | > 0.999[7] |

| Accuracy (Recovery) | 89% - 110%[7] |

| Precision (RSD) | < 5% |

| LOD | 0.03 - 0.5 µg/mL |

| LOQ | 0.1 - 1.5 µg/mL |

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for HPLC-UV quantification.

Data Analysis and Quantification

-

Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Use the equation from the calibration curve to calculate the concentration of the analyte in the sample.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be adapted for various research and quality control applications involving the analysis of this flavonoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scielo.br [scielo.br]

- 3. Solid-State and Solution Characterization of Myricetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. paperso.journal7publish.com [paperso.journal7publish.com]

- 6. researchgate.net [researchgate.net]

- 7. Validated high-throughput HPLC method for the analysis of flavonol aglycones myricetin, quercetin, and kaempferol in Rhus coriaria L. using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-based Assays for Assessing Myricetin-3-O-robinoside Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside is a naturally occurring flavonoid glycoside found in various plants.[1] Like its aglycone, myricetin (B1677590), this compound is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cytotoxic activities.[2][3] These application notes provide detailed protocols for a selection of fundamental cell-based assays to quantitatively assess the biological activity of this compound. The following sections offer step-by-step methodologies for evaluating its cytotoxicity, anti-inflammatory potential, and antioxidant capacity, as well as its effects on key cellular signaling pathways.

Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

Materials:

-

This compound

-

Cell line of interest (e.g., HeLa, MCF-7, RAW 264.7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of Myricetin Aglycone in Various Cancer Cell Lines (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| HeLa | Cervical Cancer | 22.70 µg/mL | Not Specified |

| T47D | Breast Cancer | 51.43 µg/mL | Not Specified |

| MCF-7 | Breast Cancer | 54 µM | 24 hours[4] |

| HCT116 | Colon Carcinoma | 28.2 µM (LD50) | Not Specified[5] |

| SMMC-7721 | Hepatocellular Carcinoma | <252.2 µM | 24 hours |

| Hep3B | Hepatocellular Carcinoma | <252.2 µM | 24 hours |

Note: Data for the aglycone Myricetin is presented for comparative purposes. Specific IC50 values for this compound should be determined experimentally.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines

Principle: The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The cytokine levels in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

Materials:

-

This compound

-

Macrophage cell line (e.g., RAW 264.7) or other relevant cell type

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Human or Murine IL-6 and TNF-α ELISA kits

-

24-well or 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) into a 24-well or 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the production of pro-inflammatory cytokines. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected cell culture supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of IL-6 and TNF-α in each sample based on a standard curve.

Data Presentation:

Table 2: Anti-inflammatory Effects of a Myricetin Glycoside (Myricetin-3-O-β-d-galactopyranoside) on UVA-irradiated HaCaT Keratinocytes

| Treatment (25 µM) | % Decrease in IL-6 Production | % Decrease in TNF-α Production |

| Myricetin-3-O-β-d-galactopyranoside | 81.3% | 66.6% |

Note: This data is for Myricetin-3-O-β-d-galactopyranoside, a structurally similar compound, and serves as a reference.[6] The specific inhibitory effects of this compound should be determined experimentally.

Logical Relationship Diagram:

Caption: Inhibition of LPS-induced cytokine production.

Antioxidant Capacity: Intracellular ROS Scavenging Assay

Principle: This assay measures the ability of this compound to reduce intracellular levels of reactive oxygen species (ROS). The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Experimental Protocol:

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

DCFH-DA solution

-

An oxidizing agent to induce ROS (e.g., H2O2)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Loading with DCFH-DA: Remove the medium and incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess DCFH-DA.

-

ROS Induction: Add an oxidizing agent like H2O2 (e.g., 100 µM) to the cells to induce ROS production.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1 hour).

Data Presentation:

Table 3: Antioxidant Activity of Myricetin Glycosides

| Compound | Assay | IC50 / EC50 |

| Myricetin-3-O-rhamnoside | Radical Scavenging | 1.4 µg/mL[7] |

| Myricetin-3-O-galactoside | Lipid Peroxidation Inhibition | 160 µg/mL[7] |

| Myricetin-3-O-rhamnoside | Lipid Peroxidation Inhibition | 220 µg/mL[7] |

Note: Data for structurally related myricetin glycosides are provided for reference. The specific antioxidant capacity of this compound should be determined experimentally.

Signaling Pathway Analysis: Western Blotting

Principle: Western blotting is used to detect the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. Changes in the phosphorylation of proteins like ERK, JNK, p38 (MAPK pathway), and Akt (PI3K/Akt pathway) can indicate pathway activation or inhibition.

Experimental Protocol:

Materials:

-

This compound

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound with or without a stimulus (e.g., growth factor, inflammatory agent). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate. Detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagrams:

Caption: this compound's potential inhibition of the MAPK pathway.

Caption: Potential inhibitory effect of this compound on the PI3K/Akt pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory activity of myricetin isolated from Myrica rubra Sieb. et Zucc. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of myricetin on mammalian DNA polymerase, topoisomerase and human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Anti-inflammatory Activity of Myricetin-3-O-robinoside in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-robinoside is a flavonoid glycoside, a naturally occurring compound found in various plants. Its aglycone, Myricetin (B1677590), has demonstrated significant anti-inflammatory properties by modulating key signaling pathways in macrophages.[1][2][3] These application notes provide a comprehensive guide to assessing the anti-inflammatory potential of this compound in a macrophage cell line model, specifically RAW 264.7 cells stimulated with lipopolysaccharide (LPS). The protocols detailed below outline methods for quantifying the inhibition of pro-inflammatory mediators and elucidating the underlying molecular mechanisms.

Data Presentation

Disclaimer: The following quantitative data is based on studies conducted with Myricetin , the aglycone of this compound. This information is provided as an estimation of potential activity, and the actual inhibitory concentrations for this compound may vary.

Table 1: Inhibitory Effects of Myricetin on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Assay Method | Myricetin Concentration (µM) | Observed Inhibition | Reference |

| Nitric Oxide (NO) | Griess Assay | 10 - 100 | Dose-dependent reduction | [3] |

| Tumor Necrosis Factor-α (TNF-α) | ELISA | 10 - 100 | Dose-dependent reduction | [3] |

| Interleukin-6 (IL-6) | ELISA | 10 - 100 | Dose-dependent reduction | [3][4] |

| Interleukin-1β (IL-1β) | ELISA / RT-PCR | 50 | Significant reduction | [2] |

| Inducible Nitric Oxide Synthase (iNOS) | Western Blot / RT-PCR | 10 - 100 | Dose-dependent reduction | [3] |

| Cyclooxygenase-2 (COX-2) | Western Blot | 10 - 100 | Dose-dependent reduction | [3] |

Table 2: Modulation of Signaling Pathways by Myricetin in LPS-Stimulated RAW 264.7 Macrophages

| Signaling Pathway | Protein Target | Method | Myricetin Concentration (µM) | Observed Effect | Reference |

| NF-κB | Phospho-p65 | Western Blot | 50 | Inhibition of phosphorylation | [2] |

| NF-κB | Phospho-IκBα | Western Blot | 50 | Inhibition of phosphorylation | [2] |

| MAPK | Phospho-p38 | Western Blot | Not Specified | Inhibition of phosphorylation | [5] |

| MAPK | Phospho-ERK | Western Blot | Not Specified | Inhibition of phosphorylation | [5] |

| MAPK | Phospho-JNK | Western Blot | 50 | Inhibition of phosphorylation | [2] |

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess and MTT assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or Myricetin as a positive control) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

-

Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

-

Assessment of Cell Viability (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO.

-

Protocol:

-

After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant.

-

Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Quantification of Pro-inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant after the treatment period.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

-

Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

Analysis of Signaling Pathways (Western Blot)

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in inflammatory signaling, such as the phosphorylation status of NF-κB and MAPK pathway components.

-

Protocol:

-

After the appropriate stimulation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, etc.) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

-

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory activity.

Caption: Myricetin's proposed mechanism of action on NF-κB and MAPK pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Myricetin Modulates Macrophage Polarization and Mitigates Liver Inflammation and Fibrosis in a Murine Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Study of Myricetin-3-O-robinoside Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction